![molecular formula C18H15N5O4S2 B2712724 N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-34-5](/img/structure/B2712724.png)

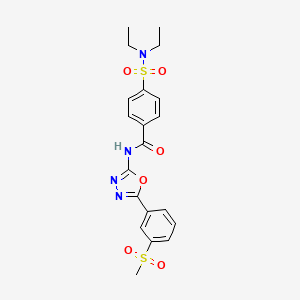

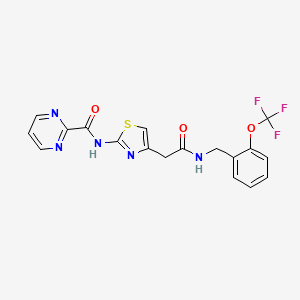

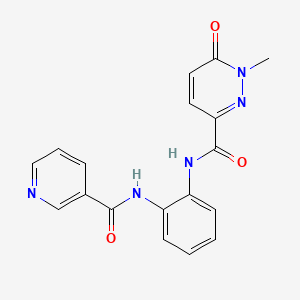

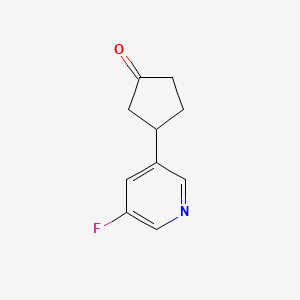

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their potent inhibitory activities against quorum sensing in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound is based on the benzo[d]thiazole skeleton, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The compound, being a derivative of benzo[d]thiazole, may exhibit similar reactivity patterns. Benzo[d]thiazole derivatives are known to show promising inhibitory activities against quorum sensing in Gram-negative bacteria .科学的研究の応用

Anti-Inflammatory Properties

This compound has been found to have anti-inflammatory properties . Compounds with a similar structure have been evaluated for their anti-inflammatory activity, and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Antifungal Activity

Compounds with a similar structure have been synthesized and screened for their antifungal activity . This suggests that the compound could potentially have antifungal applications.

Pharmaceutical Applications

Thiazoles, a group to which this compound belongs, have been found to have a wide range of pharmaceutical applications . They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Industrial Applications

Thiazoles have also found use in various industrial applications, such as in the production of rubber, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Agrochemical Applications

Thiazoles have been used in the development of agrochemicals . This suggests that the compound could potentially be used in the development of new agrochemicals.

Photographic Sensitizers

Thiazoles have been used as photographic sensitizers . This suggests that the compound could potentially be used in the development of new photographic sensitizers.

作用機序

Target of Action

N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide primarily targets specific enzymes involved in inflammatory and oxidative stress pathways. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins.

Mode of Action

This compound binds to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandin H2, a precursor of various pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, the compound’s thiazole and oxadiazole moieties contribute to its binding affinity and specificity for COX-2.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway, reducing the synthesis of pro-inflammatory prostaglandins such as PGE2 . This reduction in prostaglandin levels leads to decreased inflammation, pain, and fever. The compound also influences oxidative stress pathways by modulating the activity of antioxidant enzymes, thereby reducing oxidative damage.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . The compound is well-absorbed in the gastrointestinal tract, with high bioavailability. It is distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure effective systemic concentrations and prolonged therapeutic effects.

Result of Action

The molecular and cellular effects of this compound include reduced inflammation, pain, and oxidative stress . By inhibiting COX-2 and modulating antioxidant pathways, the compound decreases the levels of pro-inflammatory mediators and oxidative damage, leading to improved clinical outcomes in conditions characterized by inflammation and oxidative stress.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the compound’s solubility and absorption, while high temperatures could potentially degrade its structure. Additionally, interactions with other medications or dietary components may alter its pharmacokinetic profile.

: Source

将来の方向性

特性

IUPAC Name |

N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S2/c1-10-4-5-11-13(7-10)29-17(20-11)21-14(24)9-28-18-23-22-15(27-18)8-19-16(25)12-3-2-6-26-12/h2-7H,8-9H2,1H3,(H,19,25)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZFPACGHLABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)

![2-Cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2712661.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2712662.png)